molecular formula C19H23N3O3 B2666470 2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide CAS No. 2034470-66-9

2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide

Cat. No.: B2666470
CAS No.: 2034470-66-9
M. Wt: 341.411
InChI Key: KWHSEVBTVYLWKP-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide (CAS 2034470-66-9) is a small molecule research chemical with a molecular formula of C19H23N3O3 and a molecular weight of 341.4042 g/mol . Its structure features a cyclopenta[c]pyridazin-3-one core, a scaffold known for its potential in medicinal chemistry and drug discovery, linked via an ethylacetamide bridge to a 2,5-dimethylphenoxy group . This specific molecular architecture suggests potential for high biological activity and selectivity, making it a valuable compound for investigating novel therapeutic targets and signaling pathways. Researchers can utilize this compound in various biochemical applications, including enzyme inhibition studies, receptor binding assays, and cellular pathway analysis. The compound is offered in high purity and is available for research purposes only . It is supplied in various quantities to meet different experimental needs. This product is intended for laboratory research by trained professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-6-7-14(2)17(10-13)25-12-18(23)20-8-9-22-19(24)11-15-4-3-5-16(15)21-22/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHSEVBTVYLWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCCN2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2,5-dimethylphenol, which is then reacted with an appropriate halogenated acetic acid derivative to form the phenoxy intermediate.

    Cyclopentapyridazinone Formation: The cyclopentapyridazinone moiety is synthesized through a series of cyclization reactions involving appropriate precursors such as hydrazine derivatives and cyclopentanone.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the cyclopentapyridazinone derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a particular enzyme by occupying its active site, preventing the substrate from binding and thus blocking the enzyme’s function.

Comparison with Similar Compounds

Key Observations:

Substituent Position Matters: The target compound’s 2,5-dimethylphenoxy group contrasts with the 2,6-dimethylphenoxy groups in Pharmacopeial Forum compounds , which are linked to stereochemically intricate backbones. This positional difference may alter electronic properties (e.g., steric hindrance, π-π interactions) at binding sites.

Heterocyclic vs.

Stereochemical Complexity : Pharmacopeial Forum compounds exhibit multiple stereocenters, a feature absent in the target compound. This suggests divergent applications (e.g., enzyme inhibition vs. pesticidal activity).

Pharmacokinetic and Physicochemical Properties (Inferred)

While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Metabolic Stability: The cyclopenta[c]pyridazinone system may resist oxidative degradation better than thienyl or methoxymethyl groups in dimethenamid or alachlor .
  • Stereochemical Influence : The absence of multiple stereocenters (unlike Pharmacopeial Forum compounds ) simplifies synthesis but may limit enantioselective interactions with chiral targets.

Biological Activity

The compound 2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide is an organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A dimethylphenoxy group.
  • A tetrahydro-cyclopenta[c]pyridazin moiety.
  • An acetylated amide functional group.

The molecular formula is C19H24N2O3C_{19}H_{24}N_2O_3 with a molecular weight of approximately 328.41 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the phenoxy group : This can be achieved through nucleophilic substitution reactions.
  • Construction of the pyridazine ring : This may involve cyclization reactions under controlled conditions using appropriate solvents such as tetrahydrofuran or dichloromethane.
  • Acetylation : The final step involves the acetylation of the amine group to yield the target compound.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Topoisomerase II Inhibition : Certain derivatives have been shown to inhibit topoisomerase II selectively, leading to potential anticancer effects on various cell lines such as breast, colon, lung, and prostate cancers at low micromolar concentrations .

The proposed mechanisms of action include:

  • Induction of reactive oxygen species (ROS) in cancer cells.
  • Induction of apoptosis in the G1 phase of the cell cycle .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • In Vitro Studies :
    • A study evaluated a series of compounds related to this class for their ability to inhibit cancer cell proliferation. The results showed that some compounds demonstrated potent activity against various cancer cell lines while maintaining low toxicity to normal cells .
  • Molecular Docking Studies :
    • Molecular docking studies have been utilized to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies suggest that structural modifications can significantly enhance biological activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies have been conducted to establish the relationship between the chemical structure and biological activity. These studies help in understanding how variations in substituents on the phenoxy group or modifications on the pyridazine ring can influence the overall efficacy and selectivity of the compound against cancer cells.

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